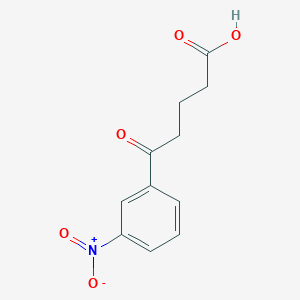

5-(3-Nitrophenyl)-5-oxopentanoic acid

Description

5-(3-Nitrophenyl)-5-oxopentanoic acid is a keto-carboxylic acid featuring a pentanoic acid backbone with a ketone group at the 5th position and a 3-nitrophenyl substituent. The nitro group at the meta position on the aromatic ring imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity. This structure is pivotal in medicinal chemistry, particularly in designing enzyme inhibitors or receptor-targeting molecules due to its polarity and capacity for aromatic interactions .

Properties

CAS No. |

90991-26-7 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

5-(3-nitrophenyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H11NO5/c13-10(5-2-6-11(14)15)8-3-1-4-9(7-8)12(16)17/h1,3-4,7H,2,5-6H2,(H,14,15) |

InChI Key |

DZGXYWGULNCBPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-5-oxopentanoic acid typically involves the following steps:

Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-(3-nitrophenyl)-5-oxopentanoic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Nitrophenyl)-5-oxopentanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-5-oxopentanoic acid: can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Reduction: 5-(3-Aminophenyl)-5-oxopentanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 5-(3-Nitrophenyl)-5-oxopentanoic acid is converted to 5-(3-Nitrophenyl)-5-oxopentanoic acid.

Scientific Research Applications

5-(3-Nitrophenyl)-5-oxopentanoic acid: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group in biological systems.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Reduction to Amino Group: In biological systems, the nitro group can be enzymatically reduced to an amino group, which can then interact with various biomolecules.

Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

5-(3-Fluorophenyl)-5-oxopentanoic Acid

- Structural Difference : Replacement of the nitro group with fluorine at the meta position.

- Impact : Fluorine, being less electron-withdrawing than nitro, reduces the compound’s acidity and polarity. This alters pharmacokinetic properties, such as membrane permeability, and may decrease reactivity in nucleophilic substitutions compared to the nitro analog .

5-(4-Methoxyphenyl)-5-oxopentanoic Acid

- Structural Difference : A methoxy group at the para position instead of meta-nitro.

- This substitution could reduce binding affinity to receptors requiring electron-deficient aromatic systems .

5-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic Acid

- Structural Difference: Incorporation of a thiazole ring linked via an amino group.

- Impact : The thiazole moiety introduces additional aromaticity and hydrogen-bonding sites, which may enhance interactions with biological targets like enzymes or nucleic acids. This modification could improve selectivity in drug design .

Modifications in the Pentanoic Acid Chain

(R)-4-Benzamido-5-oxopentanoic Acid Derivatives

- Structural Difference : A benzamido group at the 4th position and stereochemical specificity (R-configuration).

- Stereochemistry is critical for receptor binding, as seen in CCK-B/gastrin receptor antagonists like CR 2194, which exhibit high oral activity .

5-[(3-Nitrophenyl)amino]-5-oxopentanoic Acid

- Structural Difference: Replacement of the ketone oxygen with an amino group.

- Impact: The amino group introduces basicity, enabling salt formation and altering solubility. This derivative may serve as a precursor for further functionalization, such as acylations or conjugations .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|

| 5-(3-Nitrophenyl)-5-oxopentanoic acid | 253.2 | Nitro, ketone, carboxylic acid | Low in nonpolar solvents |

| 5-(3-Fluorophenyl)-5-oxopentanoic acid | 226.2 | Fluoro, ketone, carboxylic acid | Moderate polarity |

| 5-(4-Methoxyphenyl)-5-oxopentanoic acid | 238.2 | Methoxy, ketone, carboxylic acid | Higher in polar solvents |

| 5-{[4-(3-nitrophenyl)-thiazolyl]amino}-5-oxopentanoic acid | 365.3 | Nitro, thiazole, amide, carboxylic acid | Low aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.